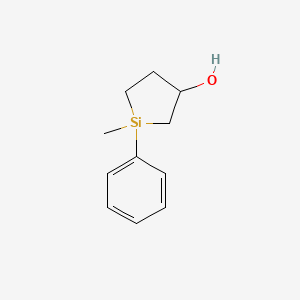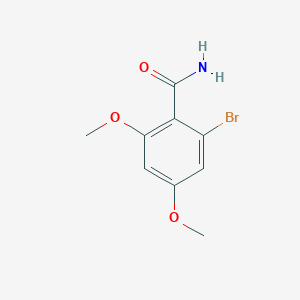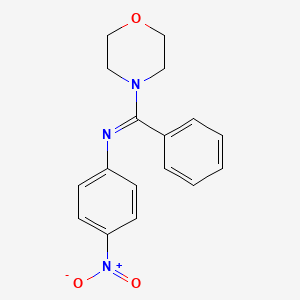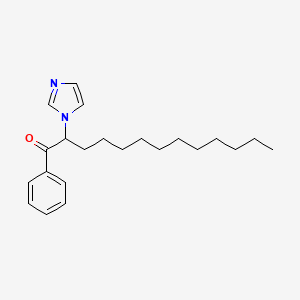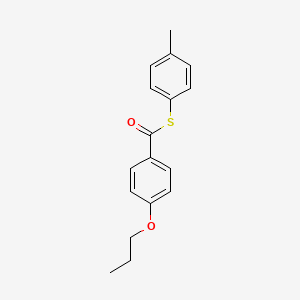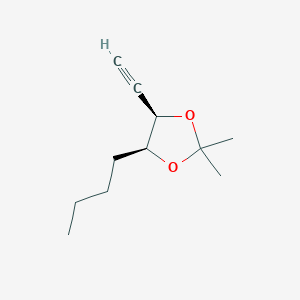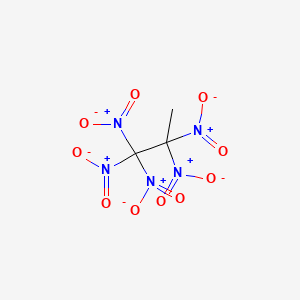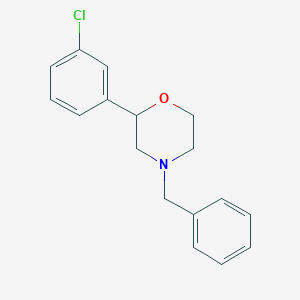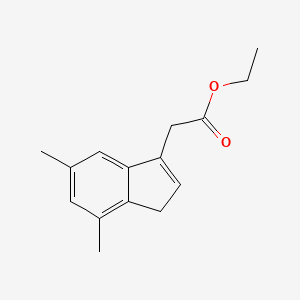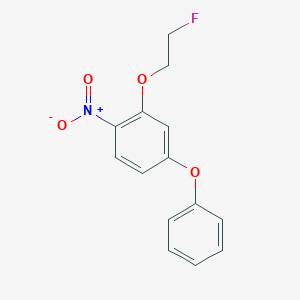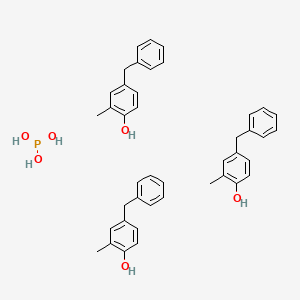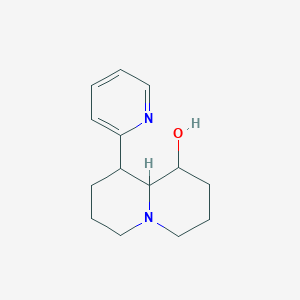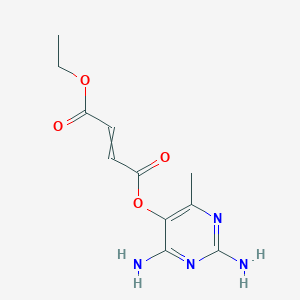
2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with ethyl but-2-enedioate under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at temperatures ranging from 25 to 30°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential therapeutic effects, including its role as a diuretic and antihypertensive agent. In industry, it is used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell division. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets involved in various biological processes .
Comparison with Similar Compounds
2,4-Diamino-6-methylpyrimidin-5-yl ethyl but-2-enedioate can be compared with other similar compounds, such as 2,4-diamino-5-phenyl-6-ethylpyrimidine and 2,4-diamino-6-ethyl-5-phenylpyrimidine. These compounds share a similar pyrimidine core structure but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
CAS No. |
62812-19-5 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl but-2-enedioate |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h4-5H,3H2,1-2H3,(H4,12,13,14,15) |
InChI Key |
YWTYMGUQRIKSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)OC1=C(N=C(N=C1N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide](/img/structure/B14523328.png)
